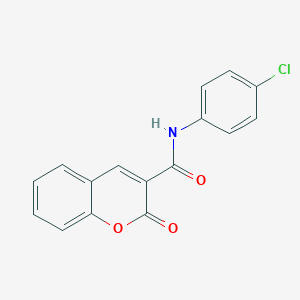
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. CHC belongs to the class of coumarin derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Further elucidation of the mechanism of action of this compound, particularly its effects on various signaling pathways in the body.
2. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of new drug formulations based on this compound, such as nanoparticles or liposomes, to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of this compound with other drugs or compounds, which may enhance its therapeutic efficacy.
In conclusion, this compound is a promising compound with potent pharmacological activity and potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium hydroxide to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
Propiedades
Número CAS |
1847-02-5 |
|---|---|
Fórmula molecular |
C16H10ClNO3 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
Clave InChI |
RAXJGYMESDOVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
Pictogramas |
Irritant |
Sinónimos |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



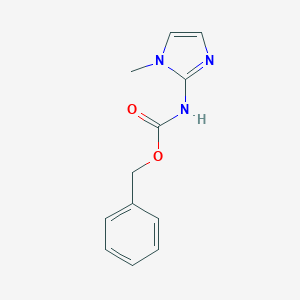

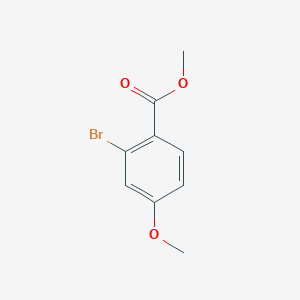
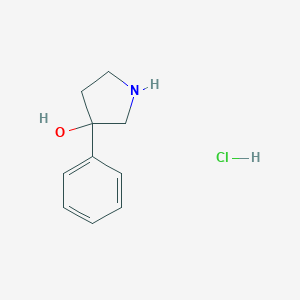
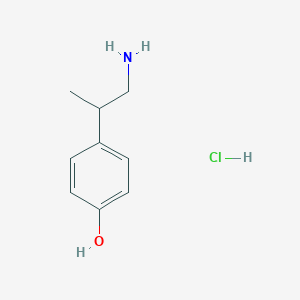

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
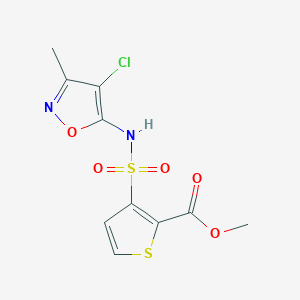

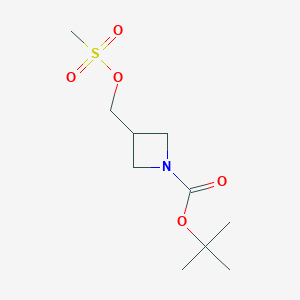

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)